5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a complex organic compound characterized by the presence of a benzodioxole ring, a methanesulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2H-1,3-benzodioxole with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with appropriate thiadiazole precursors under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Amines, thiols; conditionsmild heating, presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The benzodioxole and thiadiazole rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups, used in various chemical syntheses.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar structure but with a butanol group, used in the synthesis of complex organic molecules.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: A benzodioxole derivative with applications in medicinal chemistry.
Uniqueness
5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to the presence of both methanesulfonyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in other similar compounds.
Properties
CAS No. |
922504-56-1 |
---|---|
Molecular Formula |
C11H10N2O5S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfonyl)-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H10N2O5S2/c1-16-10-12-11(19-13-10)20(14,15)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3 |
InChI Key |
WCMKUXJLULQBRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.